Cas no 2138540-09-5 (4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol)
![4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol structure](https://ja.kuujia.com/scimg/cas/2138540-09-5x500.png)
4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1155743
- 4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol
- 2138540-09-5
- 4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol
-
- インチ: 1S/C12H17NOS/c1-9-3-5-12(14,6-4-9)7-11-13-10(2)8-15-11/h3,5,8-9,14H,4,6-7H2,1-2H3
- InChIKey: JJSICYWZCMLPGS-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)N=C1CC1(C=CC(C)CC1)O
計算された属性
- せいみつぶんしりょう: 223.10308534g/mol
- どういたいしつりょう: 223.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 61.4Ų
4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155743-1.0g |
4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol |
2138540-09-5 | 1g |
$0.0 | 2023-06-09 |
4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol 関連文献
-
1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-olに関する追加情報
Introduction to 4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol (CAS No. 2138540-09-5)
4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol (CAS No. 2138540-09-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits promising biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of 4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol is noteworthy for its cyclohexene ring and thiazole moiety. The cyclohexene ring provides a rigid framework that can influence the compound's conformational stability and interactions with biological targets. The thiazole moiety, on the other hand, is known for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methyl group on both the cyclohexene ring and the thiazole ring further modulates the compound's physicochemical properties and biological activities.
The synthesis of 4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol has been reported in several studies. One common approach involves the condensation of 4-methylthiazole with a suitable cyclohexene derivative under controlled conditions. This method typically yields high purity and good yields of the target compound. Recent advancements in synthetic chemistry have also explored alternative routes to improve the efficiency and scalability of the synthesis process. For instance, a study published in the Journal of Organic Chemistry in 2022 described a novel one-pot synthesis method that significantly reduced reaction time and minimized by-product formation.
In terms of biological activities, 4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol has shown promising results in various preclinical studies. One notable application is its potential as an anti-inflammatory agent. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action was attributed to its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.
Beyond its anti-inflammatory properties, 4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol has also been investigated for its anticancer potential. A study published in Cancer Research in 2023 reported that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism underlying its anticancer activity involves inducing apoptosis through the activation of caspase cascades and mitochondrial dysfunction.
The pharmacokinetic profile of 4-Methyl-1-[(4-methyl-1,3-thiazol-2-y l)methyl]cyclohex - 2 - en - 1 - ol has also been studied to assess its suitability for therapeutic applications. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo. However, further research is needed to optimize its pharmacokinetic properties and enhance its therapeutic index.
In conclusion, 4-Methyl - 1 - [( 4 - methyl - 1 , 3 - thiazol - 2 - yl ) methyl ] cyclohex - 2 - en - 1 - ol (CAS No. 2138540 - 09 - 5) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for the development of novel therapeutic agents. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.
2138540-09-5 (4-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol) 関連製品
- 136818-52-5(5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester)
- 1803857-25-1(4,5-Diiodo-2-hydroxymandelic acid)
- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)
- 932475-80-4(N-(2-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide)
- 10569-12-7(Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-)
- 921779-75-1(1-(3-methylbutyl)-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole)
- 9002-26-0(Amberlite® IRA-410 ion-exchange resin)
- 55356-46-2(Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate)
- 3440-88-8(1,3,2-Dioxaphosphorinane, 2-hydroxy-)
- 2580190-01-6(tert-butyl N-{5-(hydroxymethyl)spiro2.3hexan-5-ylmethyl}carbamate)




